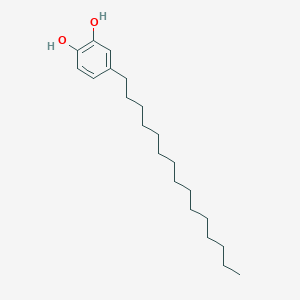4-Pentadecylbenzene-1,2-diol
CAS No.: 5394-77-4
Cat. No.: VC19714721
Molecular Formula: C21H36O2
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5394-77-4 |
|---|---|
| Molecular Formula | C21H36O2 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | 4-pentadecylbenzene-1,2-diol |
| Standard InChI | InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22)21(23)18-19/h16-18,22-23H,2-15H2,1H3 |
| Standard InChI Key | LAMCNRYCAMXXHH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-Pentadecylbenzene-1,2-diol is C₂₁H₃₆O₂, with a molecular weight of 320.5 g/mol. Its IUPAC name, 4-pentadecylbenzene-1,2-diol, reflects the substitution pattern: a 15-carbon alkyl chain at the para position relative to the diol groups. The pentadecyl chain introduces significant hydrophobicity, while the catechol moiety provides hydrogen-bonding capacity and redox activity.
Table 1: Comparative Physicochemical Properties of 4-Pentadecylbenzene-1,2-diol and Pentadecylbenzene
The diol groups reduce hydrophobicity compared to pentadecylbenzene, as evidenced by the lower predicted LogP. The hydroxyl groups also increase polarity, potentially enhancing solubility in polar aprotic solvents.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The catechol moiety undergoes oxidation to form ortho-quinones, which are electrophilic and participate in Diels-Alder reactions. Common oxidants include:
-
Periodic acid (HIO₄): Cleaves vicinal diols to diketones.
-
Lead tetraacetate (Pb(OAc)₄): Converts diols to carbonyl compounds.
Reduction with agents like NaBH₄ or LiAlH₄ could saturate the aromatic ring, though this is less common due to the stability of the benzene nucleus.
Substitution Reactions
The hydroxyl groups are susceptible to substitution:
-
Halogenation: Reaction with PCl₅ or SOCl₂ yields dichloro derivatives.
-
Etherification: Alkylation with alkyl halides forms dialkoxy compounds.
Comparative Analysis with Structural Analogues
Pentadecylbenzene vs. 4-Pentadecylbenzene-1,2-diol
The addition of diol groups drastically alters reactivity and applications. While pentadecylbenzene serves primarily as a nonpolar solvent or intermediate in surfactant synthesis, the diol derivative’s redox activity expands its utility into catalysis and pharmaceuticals.
Hydroquinone Derivatives
Norhierridin B, a marine hydroquinone , shares redox properties with 4-Pentadecylbenzene-1,2-diol. Both compounds could serve as antioxidants, though the latter’s alkyl chain may improve bioavailability.
Challenges and Future Directions
Research Gaps
-
Toxicological data: No in vivo studies exist for this compound.
-
Synthetic optimization: Current routes lack yield and selectivity data.
Recommended Studies
-
QSAR modeling: Correlate alkyl chain length with antimicrobial potency.
-
Catalytic applications: Test as a ligand in transition-metal catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume